molecular formula C7H14ClNO2 B2479422 (S)-2-(Piperidin-3-yl)acetic acid hydrochloride CAS No. 1334509-88-4

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride

Cat. No.: B2479422
CAS No.: 1334509-88-4
M. Wt: 179.64
InChI Key: IMUCGEDHTPKPBM-RGMNGODLSA-N
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Description

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-piperidine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified to form (S)-piperidin-3-yl-acetic acid ethyl ester.

    Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield (S)-2-(Piperidin-3-yl)acetic acid.

    Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial-grade reagents and catalysts.

    Continuous Hydrolysis: Employing continuous flow reactors for efficient hydrolysis.

    Purification: Utilizing crystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction, or gene expression, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Piperidin-3-yl-acetic acid ethyl ester hydrochloride
  • ®-2-(Piperidin-3-yl)acetic acid hydrochloride
  • (S)-Piperidine-3-carboxylic acid

Uniqueness

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-[(3S)-piperidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCGEDHTPKPBM-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334509-88-4
Record name 2-[(3S)-piperidin-3-yl]acetic acid hydrochloride
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